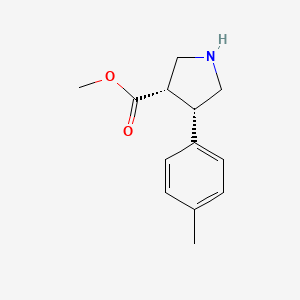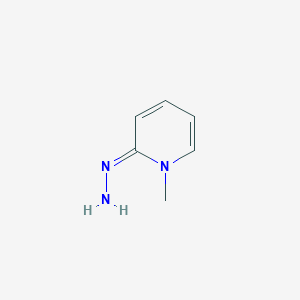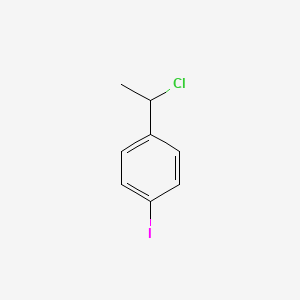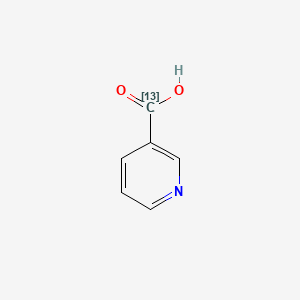
(S)-2-(Bromomethyl)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Bromomethyl)-1,4-dioxane is an organic compound characterized by a bromomethyl group attached to a 1,4-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Bromomethyl)-1,4-dioxane typically involves the bromination of 2-(hydroxymethyl)-1,4-dioxane. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Bromomethyl)-1,4-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
(S)-2-(Bromomethyl)-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (S)-2-(Bromomethyl)-1,4-dioxane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1,4-dioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-1,4-dioxane: Precursor to (S)-2-(Bromomethyl)-1,4-dioxane with a hydroxymethyl group.
2-(Methyl)-1,4-dioxane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and hydroxyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C5H9BrO2 |
|---|---|
Peso molecular |
181.03 g/mol |
Nombre IUPAC |
(2S)-2-(bromomethyl)-1,4-dioxane |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m1/s1 |
Clave InChI |
YTHQREFZXMNKRR-RXMQYKEDSA-N |
SMILES isomérico |
C1CO[C@@H](CO1)CBr |
SMILES canónico |
C1COC(CO1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















